molecular formula C17H12ClFN2OS B5515442 3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine

3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine

Cat. No. B5515442
M. Wt: 346.8 g/mol
InChI Key: INOHLTYKWDTNSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine" involves complex chemical reactions. For example, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a closely related compound, involves no-carrier-added nucleophilic aromatic substitution followed by the removal of protective groups, indicating a multi-step synthetic route that could be applied to similar compounds (Dollé et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by the presence of azetidine and pyridine rings, which are crucial for their binding properties and interactions with biological targets. For instance, the azetidine derivative A-85380 shows potent and selective ligand properties for the human alpha4beta2 nicotinic acetylcholine receptor subtype (F. Doll et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include nucleophilic substitution and the use of protective groups, indicating a reactivity that allows for the incorporation of various functional groups, potentially altering their chemical properties and biological activity. The specific activities and reactivities would depend on the structural features of the compound, including halogen substituents and the azetidine moiety.

Physical Properties Analysis

While specific data on the physical properties of "this compound" are not available, related compounds exhibit characteristics such as high binding affinity to nicotinic acetylcholine receptors and suitability for imaging central nAChRs with PET, suggesting potential applications in neuroscience research (Koren et al., 1998).

Scientific Research Applications

Medical Imaging Applications

  • Nicotinic Acetylcholine Receptor Imaging : A series of studies have focused on the synthesis and in vivo binding properties of fluorine-containing derivatives, specifically targeting nicotinic acetylcholine receptors (nAChRs) for PET imaging. These compounds, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), have demonstrated high affinity and selectivity for the human alpha4beta2 nAChR subtype, showcasing their potential as radioligands for brain imaging of nAChRs with PET (Doll et al., 1999). Similar compounds have been developed to study nAChRs, providing valuable tools for neurological research and potential diagnostic applications (Horti et al., 1998).

Synthetic Methodologies and Chemical Properties

  • Synthesis of Fluorine-Containing Compounds : Research has been conducted on the synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes from 3-oxetanone and 3-azetidinone, utilizing fluorosulfones through the Julia–Kocienski reaction. This approach facilitates the creation of new precursors for fluorinated four-membered rings with potential applications in medicinal chemistry and drug design (Laporte et al., 2015).

Antimicrobial Activity

  • Development of Azetidine-2-One Derivatives : Investigations into substituted phenyl azetidine-2-one derivatives containing the pyridine moiety have revealed their potential as antibiotics, highlighting the pharmacological significance of these nitrogen-containing heterocycles. The synthesis of new derivatives has shown that some possess mild to moderate antimicrobial activity, suggesting their use in developing new therapeutic agents (Rani & Reddy, 2018).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(3-pyridin-3-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-15-14-12(19)4-1-5-13(14)23-16(15)17(22)21-8-11(9-21)10-3-2-6-20-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOHLTYKWDTNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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